

# Troubleshooting poor adhesion of plating on Alloy 42

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## Compound of Interest

Compound Name: NI-42

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## Technical Support Center: Plating on Alloy 42

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor plating adhesion on Alloy 42, a nickel-iron alloy commonly used in applications requiring a specific coefficient of thermal expansion.

## Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of poor plating adhesion on Alloy 42?

A1: Poor adhesion of plating on Alloy 42 typically manifests as:

- **Flaking or Peeling:** The deposited metal layer lifts and separates from the Alloy 42 substrate.
- **Blistering:** Localized areas of the plating lift, forming bubbles or blisters. This can occur after plating or during subsequent thermal processes like soldering.
- **Cracking:** The plated layer develops microcracks, which can compromise the integrity of the coating and the hermeticity of sealed components.

Q2: Why is surface preparation so critical for plating on Alloy 42?

A2: Alloy 42, like other nickel-iron alloys and stainless steels, readily forms a passive, nickel-rich oxide layer on its surface when exposed to air. This thin, invisible layer prevents a strong

metallurgical bond from forming between the substrate and the plated metal, leading to poor adhesion.[1] A thorough and appropriate surface preparation process is essential to remove this oxide layer and create an "active" surface that is receptive to plating.

Q3: Can the electroless nickel bath chemistry itself cause poor adhesion?

A3: Yes, the composition and operating parameters of the electroless nickel bath are crucial for good adhesion. Imbalances such as incorrect pH, low nickel or hypophosphite concentrations, or contamination can lead to stressed deposits with poor adhesion.[2][3] Metallic contaminants like lead, cadmium, and copper are particularly detrimental.[3] Organic contamination can also cause issues like pitting, which can affect adhesion.[4]

Q4: Is a post-plating heat treatment necessary to improve adhesion on Alloy 42?

A4: Yes, a post-plating heat treatment (baking) is highly recommended to improve the adhesion of electroless nickel coatings on Alloy 42 and similar alloys.[1] This process promotes diffusion at the interface between the plating and the substrate, creating a stronger metallurgical bond. [5] It also helps to relieve internal stresses in the plated layer and can increase the hardness of the deposit.

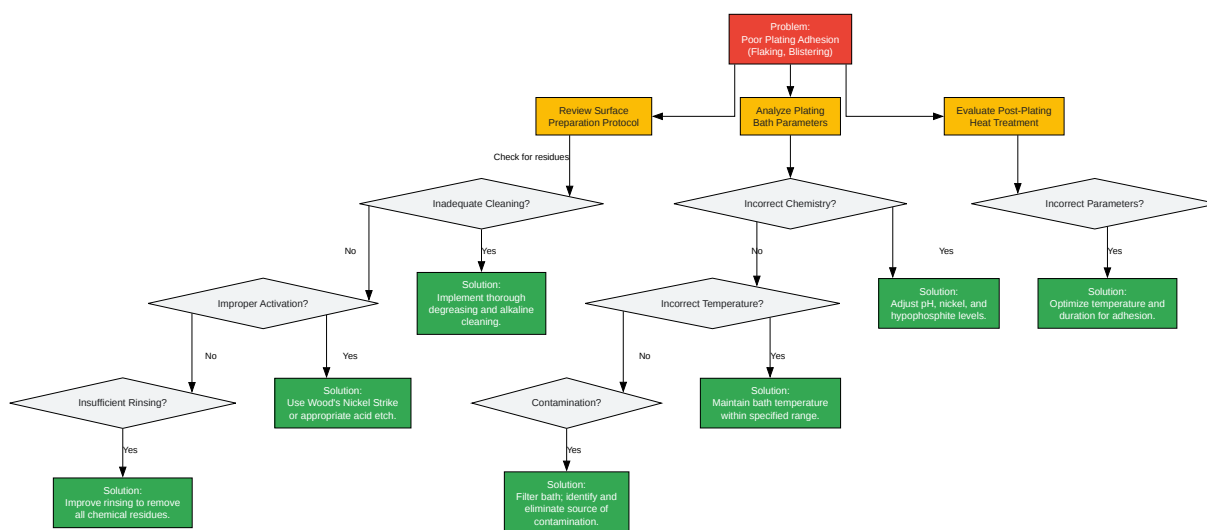
## Troubleshooting Guides

### Visual Inspection and Initial Diagnosis

Observation	Potential Cause(s)	Recommended Action
Plating peels off in sheets	Grossly inadequate surface preparation; no activation.	Review and implement a robust pre-treatment and activation cycle.
Blisters after plating or heating	Trapped contaminants; hydrogen embrittlement; improper cleaning.	Improve cleaning and rinsing steps; consider a post-plating dehydrogenation bake.
Fine cracks in the deposit	High internal stress in the plated layer; bath imbalance.	Check and adjust electroless nickel bath chemistry and operating parameters.
Rough, gritty deposit	Particulate contamination in the plating bath; poor filtration.	Implement continuous filtration of the plating bath.[6]

## Troubleshooting Workflow for Poor Adhesion

This workflow guides the user from the observation of poor adhesion to potential root causes and corrective actions.

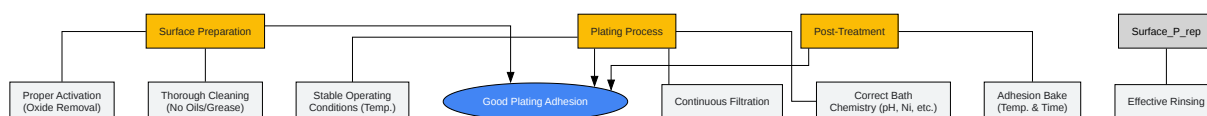


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Caption: Troubleshooting workflow for poor plating adhesion on Alloy 42.

## Key Factors Influencing Plating Adhesion on Alloy 42

The successful plating on Alloy 42 depends on a synergistic relationship between the substrate condition, the plating process, and post-treatment.



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Caption: Key factors influencing plating adhesion on Alloy 42.

## Experimental Protocols

### Detailed Protocol for Electroless Nickel Plating on Alloy 42

This protocol outlines the key steps to achieve good adhesion of electroless nickel on an Alloy 42 substrate.

- Pre-cleaning/Degreasing:
  - Objective: Remove organic contaminants like oils and greases.
  - Procedure: Immerse the Alloy 42 parts in a hot alkaline cleaner.
  - Parameters:

Parameter	Value
Cleaner Type	Alkaline Soak Cleaner
Temperature	60-80°C (140-176°F)

| Duration | 5-10 minutes |

- Rinsing: Thoroughly rinse with deionized (DI) water.
- Activation (Acid Etch and Nickel Strike):
  - Objective: Remove the passive oxide layer and create a catalytically active surface for plating. Due to the passive nature of Alloy 42, a Wood's Nickel Strike is highly recommended.[\[1\]](#)[\[7\]](#)
  - Procedure A - Acid Etch:
    - Immerse in an acid solution to remove oxides.
    - Parameters:

Parameter	Value
Solution	20-50% Hydrochloric Acid
Temperature	Room Temperature

| Duration | 30-60 seconds |

- Rinsing: Thoroughly rinse with DI water.
- Procedure B - Wood's Nickel Strike:
  - This step simultaneously activates the surface and applies a thin, adherent layer of nickel.[\[8\]](#)
  - Bath Composition and Operating Parameters:

Parameter	Value
Nickel Chloride	240 g/L
Hydrochloric Acid	125 ml/L
Temperature	Room Temperature
Current Density	2-4 A/dm <sup>2</sup> (Amperes per square decimeter)

| Duration | 20-30 seconds |

- Rinsing: Thoroughly rinse with DI water.
- Electroless Nickel Plating:
  - Objective: Deposit a uniform layer of nickel-phosphorus alloy.
  - Procedure: Immerse the activated parts in the electroless nickel bath.
  - Typical Bath Parameters (Mid-Phosphorus):

Parameter	Value
pH	4.5 - 5.0
Temperature	85-95°C (185-203°F)[9]
Agitation	Mild air or mechanical agitation

| Filtration | Continuous through 1-5 micron filter |

- Rinsing: Thoroughly rinse with DI water.
- Post-Plating Heat Treatment for Adhesion:
  - Objective: Enhance the bond between the nickel plating and the Alloy 42 substrate.
  - Procedure: Bake the plated parts in a controlled atmosphere (air or inert/reducing atmosphere for bright finishes).

- Recommended Parameters:

Temperature	Duration	Atmosphere
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| 180-200°C (356-392°F) | 2-4 hours | Air or Inert |

## Adhesion Testing Protocol (Qualitative)

Based on ASTM B571, the bend test is a common and effective method for evaluating adhesion.<sup>[10][11]</sup>

- Objective: To qualitatively assess the adhesion of the plated coating.
- Apparatus: A mandrel with a diameter approximately four times the thickness of the plated part.
- Procedure:
  1. Take a representative plated part or a test coupon plated under the same conditions.
  2. Bend the sample 180° over the mandrel with the plated surface on the outside of the bend.<sup>[10]</sup>
  3. Examine the bent area under low magnification (e.g., 4x or 10x).
- Interpretation of Results:
  - Good Adhesion: The coating may show cracks due to the deformation of the substrate, but it should not flake, peel, or be possible to lift from the substrate with a sharp blade.<sup>[10]</sup>
  - Poor Adhesion: Any lifting, peeling, or flaking of the coating from the Alloy 42 substrate indicates an adhesion failure.

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